molecular formula C19H16N2O2S B2769927 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 872695-68-6

3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2769927
CAS No.: 872695-68-6
M. Wt: 336.41
InChI Key: NIKJAKCKBNRSGG-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine is a complex organic compound featuring a benzodioxole moiety, a pyridazine ring, and a methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the pyridazine ring through cyclization reactions. The methylphenylmethylsulfanyl group is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(1,3-Benzodioxol-5-yl)-2-(2-methylphenyl)acrylonitrile

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its benzodioxole moiety, pyridazine ring, and methylphenylmethylsulfanyl group contribute to its versatility and potential for various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-4-2-3-5-15(13)11-24-19-9-7-16(20-21-19)14-6-8-17-18(10-14)23-12-22-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKJAKCKBNRSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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